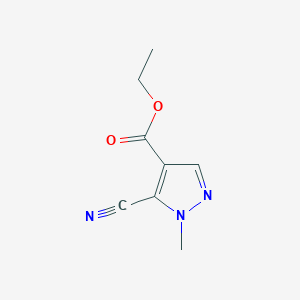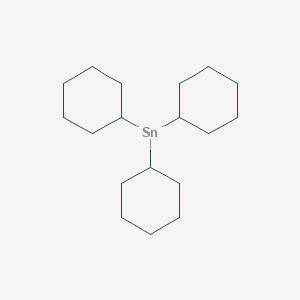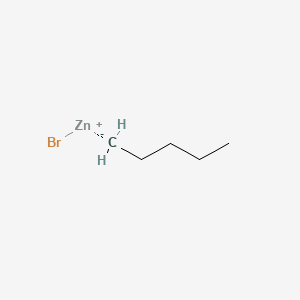
Di-tert-Butylphosphine oxide
Descripción general
Descripción
Di-tert-Butylphosphine oxide is an organophosphorus compound with the molecular formula C8H19OP. It is a phosphine oxide characterized by the presence of two tert-butyl groups attached to the phosphorus atom. This compound is widely used in various chemical reactions and serves as a ligand in coordination chemistry.
Mecanismo De Acción
Target of Action
Di-tert-Butylphosphine oxide is primarily used as a ligand in various coupling reactions . It plays a crucial role in facilitating these reactions by binding to the metal catalyst and increasing its reactivity .
Mode of Action
The compound interacts with its targets, primarily metal catalysts, through its phosphine oxide functional group . This interaction enhances the catalyst’s ability to facilitate various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .
Biochemical Pathways
It is known that the compound plays a significant role in various coupling reactions, which are crucial in the synthesis of a wide range of organic compounds .
Result of Action
The primary result of this compound’s action is the facilitation of various types of coupling reactions . These reactions are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for electronics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH
Análisis Bioquímico
Biochemical Properties
Di-tert-Butylphosphine oxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, stabilizing and activating the central metal atom in catalytic processes. This interaction is crucial for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds . The compound’s phosphine oxide group allows it to form strong bonds with metal catalysts, enhancing the efficiency of these reactions.
Cellular Effects
This compound has been observed to influence various cellular processes. It can inhibit cell growth, particularly in bioprocessing materials where it acts as a degradation product of phosphite antioxidants . This inhibition is likely due to its interaction with cellular signaling pathways and gene expression, leading to altered cellular metabolism. The compound’s impact on cell function highlights its potential cytotoxicity, which must be carefully managed in laboratory settings.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. As a ligand, it can inhibit or activate enzymes by stabilizing the transition state of the catalytic process . This stabilization is achieved through the formation of strong bonds between the phosphine oxide group and the metal center of the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biochemical properties and cytotoxic effects . Understanding these temporal changes is essential for accurately assessing the compound’s impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal cytotoxicity and can be used effectively in biochemical reactions. At high doses, this compound can cause significant toxic effects, including cell growth inhibition and altered metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biochemical activity and can influence its overall effectiveness in biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-Butylphosphine oxide can be synthesized through the air oxidation of di-tert-butylphosphine. The reaction involves exposing di-tert-butylphosphine to atmospheric oxygen, resulting in the formation of this compound . Another method involves the use of organometallic reagents such as Grignard reagents, which react with chlorophosphines to produce the desired phosphine oxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-Butylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced back to di-tert-butylphosphine using reducing agents.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions will regenerate di-tert-butylphosphine.
Aplicaciones Científicas De Investigación
Di-tert-Butylphosphine oxide has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Tri-tert-butylphosphine: Another phosphine with three tert-butyl groups attached to the phosphorus atom.
Di-tert-butylchlorophosphine: A chlorophosphine with two tert-butyl groups.
Diphenylphosphine oxide: A phosphine oxide with two phenyl groups instead of tert-butyl groups.
Uniqueness
Di-tert-Butylphosphine oxide is unique due to its specific steric and electronic properties imparted by the tert-butyl groups. These properties make it particularly effective as a ligand in various catalytic processes, offering advantages in terms of reactivity and selectivity compared to other similar compounds.
Propiedades
IUPAC Name |
ditert-butyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIRURWBGEHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[P+](=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987971 | |
| Record name | Di-tert-butyl(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
684-19-5 | |
| Record name | Bis(1,1-dimethylethyl)phosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)







![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)


![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)
